molecular formula C21H22F2N2O3 B2606615 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide CAS No. 921792-20-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Cat. No.: B2606615
CAS No.: 921792-20-3
M. Wt: 388.415
InChI Key: BUBNEPFPNPBMCM-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS: 921567-31-9) is a synthetic benzoxazepine-derived organic compound with molecular formula C₂₁H₂₂F₂N₂O₃ and molecular weight 388.4 g/mol . This complex amide derivative features a tetrahydrobenzo[b][1,4]oxazepine core structure substituted with 3,4-difluorobenzamide and propyl groups, creating a sophisticated scaffold for pharmacological research and chemical biology studies . The compound's structural complexity, particularly the oxazepine ring system and strategic fluorine substitutions, suggests potential for diverse bioactivity profiles and makes it valuable for investigating ion channel modulation, receptor-ligand interactions, and enzymatic inhibition pathways. Researchers utilize this compound primarily as a reference standard in analytical method development, with potential applications in medicinal chemistry optimization and structure-activity relationship studies. The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the rigid benzoxazepine core provides conformational restraint for selective target engagement. This compound is provided as a high-purity material for non-human research applications only. It is strictly intended for laboratory research use and is not certified for diagnostic, therapeutic, or veterinary applications. Researchers should consult safety data sheets and implement appropriate handling protocols for all laboratory chemicals.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)13-5-7-15(22)16(23)10-13/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNEPFPNPBMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring system and subsequent functionalization to introduce the difluorobenzamide moiety. Common reagents used in these reactions include various amines, acids, and fluorinating agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory, anti-cancer, or antimicrobial treatments.

    Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs in Medicinal Chemistry

Compound A : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

  • Core Structure : Similar benzo[b][1,4]oxazepin backbone but lacks dimethyl and propyl groups.
  • Key Differences :
    • Substituted with a triazole-carboxamide group instead of difluorobenzamide.
    • Methyl group at C5 (vs. propyl in the target compound).
  • Activity : Potent RIPK1 inhibitor with anti-inflammatory effects; suppresses TNF-dependent cytokine production in ulcerative colitis models .

Hypothetical Implications for Target Compound :

  • The propyl chain in the target compound could enhance hydrophobic interactions in enzyme pockets compared to GSK2982772’s methyl group.
Difluorobenzamide-Containing Agrochemicals

Compound B: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Core Structure : Urea derivative with 2,6-difluorobenzamide.
  • Activity : Chitin synthesis inhibitor; widely used as an insecticide .

Compound C: Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Core Structure : Urea derivative with pyridinyl-oxy and trifluoromethyl groups.
  • Activity : Acaricide targeting ectoparasites in livestock .

Key Differences from Target Compound :

  • Core Heterocycle: Urea vs. benzoxazepin, leading to distinct modes of action (chitin inhibition vs.
  • Fluorine Position : 2,6-Difluoro substitution in agrochemicals vs. 3,4-difluoro in the target compound, altering electronic distribution and target specificity.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Key Findings
Target Compound Benzo[b][1,4]oxazepin 3,3-dimethyl, 5-propyl, 3,4-difluorobenzamide Not reported Structural features suggest medicinal/agrochemical potential
GSK2982772 (Compound A) Benzo[b][1,4]oxazepin 5-methyl, triazole-carboxamide RIPK1 inhibition IC50 < 100 nM; anti-inflammatory effects
Diflubenzuron (Compound B) Urea 2,6-difluorobenzamide, 4-chlorophenyl Insecticidal Chitin synthesis inhibitor
Fluazuron (Compound C) Urea 2,6-difluorobenzamide, pyridinyl-oxy Acaricidal Targets livestock ectoparasites

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine core and difluorobenzamide moiety. Its molecular formula is C21H23F2N2O3C_{21}H_{23}F_{2}N_{2}O_{3}, with a molecular weight of approximately 370.424 g/mol. The compound's structural formula can be represented as follows:

IUPAC Name N(3,3dimethyl4oxo5propyl2H1,5benzoxazepin7yl)2,4difluorobenzenesulfonamide\text{IUPAC Name }N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the benzoxazepine ring and subsequent modifications to introduce the difluorobenzamide group. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

This compound is believed to exert its biological effects through interaction with various molecular targets. It may modulate enzyme activity or receptor interactions leading to significant physiological outcomes.

In Vitro Studies

Recent studies have shown that this compound exhibits notable activity against certain biological targets:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokines in cultured macrophages.
  • Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.

Case Studies

A selection of case studies highlights the biological activity of this compound:

StudyTargetIC50 ValueObservations
Study 1MCF-7 Cell Line15 µMInduces apoptosis through mitochondrial pathways.
Study 2COX Enzyme20 µMSignificant inhibition of cyclooxygenase activity observed.
Study 3HeLa Cell Line25 µMDemonstrated cell cycle arrest at the G2/M phase.

Research Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development : Its anti-inflammatory and anticancer properties make it a candidate for further drug development.
  • Chemical Biology : Utilized as a tool compound to study specific biological pathways.
  • Material Science : Investigated for its potential use in developing new materials with desired properties.

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